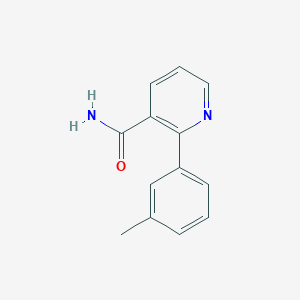

2-(m-Tolyl)nicotinamide

Description

Overview of Pyridine (B92270) Carboxamides in Chemical Sciences

Pyridine carboxamides are a class of organic compounds characterized by a pyridine ring with a carboxamide group attached. guidechem.com This structural arrangement makes them valuable building blocks in organic synthesis. They are frequently utilized in the creation of more complex molecules within the pharmaceutical, agrochemical, and dye industries. guidechem.com The versatility of pyridine carboxamides in chemical reactions, such as nucleophilic substitution and condensation, allows for the synthesis of a wide array of derivatives with diverse properties and applications. guidechem.com For instance, they serve as intermediates in the development of potential antitumor agents and as ligands in coordination chemistry. guidechem.com The position of the carboxamide group on the pyridine ring (ortho, meta, or para) can significantly influence the compound's reactivity and its physical and chemical properties. mdpi.com

The Nicotinamide (B372718) Moiety as a Privileged Structure in Research

The nicotinamide moiety, or 3-pyridinecarboxamide, is a particularly significant structure within the broader family of pyridine carboxamides. It is considered a "privileged structure" in medicinal chemistry, a term used to describe molecular scaffolds that are capable of binding to multiple biological targets. nih.govnih.gov This versatility is demonstrated by its presence in numerous natural products, including vitamins (niacin or vitamin B3), coenzymes like nicotinamide adenine (B156593) dinucleotide (NAD+), and various alkaloids. nih.govnih.gov

As a precursor to the essential coenzyme NAD+, nicotinamide plays a critical role in cellular metabolism and energy production. nih.govresearchgate.net The NAD+ molecule is a key player in redox reactions and a substrate for enzymes that regulate DNA repair and gene expression. researchgate.net The ability to modify the nicotinamide scaffold has made it a focal point for extensive chemical and pharmacological studies aimed at developing new therapeutic agents. nih.govnih.gov

Historical Context of Substituted Nicotinamide Derivatives in Academic Inquiry

The academic and industrial investigation into substituted nicotinamide derivatives has a rich history driven by the quest for novel therapeutic agents. Recognizing nicotinamide's role as a crucial drug intermediate, researchers have systematically modified its core structure to explore a wide range of biological activities. nih.gov These modifications often involve adding different functional groups or substituents to the pyridine ring or the amide group to alter the molecule's properties, such as its solubility, stability, and interaction with biological targets.

This exploration has led to the discovery of nicotinamide derivatives with a variety of potential applications, including:

Antifungal agents : Certain derivatives have been synthesized and shown to be effective against fungal pathogens, sometimes by inhibiting key enzymes like succinate (B1194679) dehydrogenase. nih.govnih.govnih.gov

Anticancer agents : The pyridine nucleus is a component of many anticancer drugs, and novel nicotinamide derivatives have been developed and evaluated for their antiproliferative activity against various cancer cell lines. nih.govnih.gov Some of these compounds are designed as inhibitors of specific proteins involved in cancer progression, such as vascular endothelial growth factor receptor-2 (VEGFR-2). nih.govnih.gov

Anti-inflammatory agents : Nicotinamide itself has been noted for its immunomodulatory effects, and its derivatives have been investigated for their potential to treat inflammatory diseases by modulating proinflammatory cytokines. nih.govnih.gov

The synthesis of these derivatives has also spurred the development of new and more efficient chemical reaction methodologies, including multicomponent reactions that allow for the rapid creation of diverse libraries of compounds for screening. nih.govresearchgate.net

Rationale for Investigating Aryl-Substituted Nicotinamides, with Emphasis on 2-(m-Tolyl)nicotinamide

The investigation of aryl-substituted nicotinamides represents a logical and strategic direction in medicinal chemistry and materials science. The rationale for focusing on compounds like this compound is rooted in the principles of structure-activity relationship (SAR) studies. By introducing an aryl group, such as the m-tolyl group, onto the nicotinamide scaffold, researchers can systematically probe how changes in the molecule's steric, electronic, and lipophilic properties affect its biological activity or material characteristics.

Key motivations for this line of inquiry include:

Exploring Chemical Space : The synthesis of novel aryl-substituted derivatives expands the known chemical space, offering new molecular architectures that may possess unique and valuable properties.

Modulating Biological Activity : An attached aryl group can influence how the molecule binds to a biological target. The size, shape, and electronic nature of the tolyl group in this compound, for example, can lead to enhanced or entirely new interactions with an enzyme's active site or a receptor's binding pocket compared to the unsubstituted parent molecule.

Fine-Tuning Physicochemical Properties : The introduction of a hydrocarbon group like m-tolyl can alter the compound's solubility, membrane permeability, and metabolic stability. These factors are critical for the development of effective therapeutic agents.

Lead Compound Optimization : In drug discovery, if a particular nicotinamide derivative shows promising but suboptimal activity, the addition of various aryl substituents is a common strategy to optimize its potency and selectivity. nih.gov

The specific choice of the m-tolyl group allows for the introduction of both steric bulk and a moderate increase in lipophilicity. The "meta" substitution pattern on the tolyl ring provides a distinct spatial arrangement compared to ortho or para isomers, which can be crucial for achieving a precise fit with a biological target. Therefore, the synthesis and study of this compound is a targeted effort to generate new scientific knowledge and potentially discover compounds with novel applications.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H12N2O |

|---|---|

Molecular Weight |

212.25 g/mol |

IUPAC Name |

2-(3-methylphenyl)pyridine-3-carboxamide |

InChI |

InChI=1S/C13H12N2O/c1-9-4-2-5-10(8-9)12-11(13(14)16)6-3-7-15-12/h2-8H,1H3,(H2,14,16) |

InChI Key |

QPZDKQKHCALCIW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)C2=C(C=CC=N2)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 M Tolyl Nicotinamide and Its Derivatives

General Synthetic Strategies for Nicotinamide (B372718) Core Construction

The formation of the fundamental nicotinamide scaffold is a well-established area of heterocyclic chemistry, with both historical and modern approaches offering distinct advantages.

Classical Approaches to Pyridine-3-Carboxamide (B1143946) Synthesis

Historically, the synthesis of the nicotinamide structure has relied on robust, multi-step methods. One of the most predominant classical methods is the Hantzsch pyridine (B92270) synthesis. nih.gov This approach typically involves a three-component condensation reaction, for example, between a β-ketoamide, an aldehyde or chalcone, and an ammonia (B1221849) source like ammonium (B1175870) acetate (B1210297), often facilitated by a Lewis acid. nih.gov

Another fundamental classical strategy begins with a pre-formed pyridine ring, such as nicotinic acid (pyridine-3-carboxylic acid). The synthesis of the amide is then achieved through standard transformations. This involves the activation of the carboxylic acid group, commonly by converting it to a more reactive species like an acyl chloride using reagents such as thionyl chloride or oxalyl chloride. This activated intermediate subsequently reacts with ammonia or an appropriate amine to form the desired carboxamide bond. Early methods for synthesizing related nicotinamide nucleosides also employed the glycosylation of nicotinamide with protected halo sugars. nih.gov

Contemporary Methods in Nicotinamide Scaffold Assembly

Modern synthetic chemistry has introduced more efficient and versatile methods for constructing the nicotinamide scaffold. Transition metal-catalyzed reactions are at the forefront of these advancements. Palladium-catalyzed aminocarbonylation, for instance, allows for the direct synthesis of N-substituted nicotinamides from iodopyridines. researchgate.net This method involves the insertion of carbon monoxide and an amine nucleophile into the carbon-iodine bond of a 3-iodopyridine (B74083) substrate, providing a direct route to the pyridine-3-carboxamide structure. researchgate.net The choice of palladium catalyst and ligands, such as monodentate triphenylphosphine (B44618) or bidentate phosphines like XantPhos, can be crucial for achieving high yields and chemoselectivity, especially with challenging amine substrates. researchgate.net

Other contemporary strategies include multi-component reactions (MCRs) that can generate complex nicotinamide derivatives in a single step. A tandem four-component reaction involving terminal ynones, sulfonyl azides, O-acetyl oximes, and ammonium acetate, catalyzed by copper(I) iodide (CuI), has been developed for the synthesis of highly substituted nicotinimidamides, which are structurally related to nicotinamides. nih.govrsc.org Furthermore, rearrangement reactions, such as a tunable Smiles rearrangement, offer innovative pathways to N-aryl-nicotinamides from readily available starting materials. researchgate.netlookchem.com

Specific Synthetic Pathways to 2-(m-Tolyl)nicotinamide and Positional Isomers

The synthesis of this compound requires precise control over the regioselectivity of substitution on the pyridine ring to introduce the aryl group at the C-2 position.

Regioselective Functionalization of the Pyridine Ring

The functionalization of the pyridine ring is governed by its electronic properties. The nitrogen atom makes the ring electron-deficient, particularly at the C-2, C-4, and C-6 positions. Consequently, the C-2 position is inherently susceptible to nucleophilic attack and can be readily functionalized through various transition metal-catalyzed reactions. nih.gov This reactivity is due to favorable electronic factors, such as the increased acidity of the C-2 C-H bond and the directing proximity of the ring nitrogen. nih.gov

Strategies for achieving regioselective C-2 functionalization often involve direct C-H activation or the use of pyridine N-oxides. nih.govresearchgate.net Pyridine N-oxides can be treated with various reagents to introduce functional groups specifically at the C-2 position. researchgate.net Direct C-H arylation, often catalyzed by palladium, is a powerful tool, though controlling regioselectivity can be challenging. nih.gov The outcome of such reactions is influenced by a combination of electronic and steric effects. nih.gov For instance, some palladium-catalyzed C-H arylation protocols favor functionalization at the C-3 and C-4 positions by avoiding the electronic repulsion between the nitrogen lone pair and the polarized C-Pd bond that would form at the C-2 position. nih.gov Therefore, achieving C-2 selectivity often requires specific directing groups or tailored catalytic systems.

Introduction of the m-Tolyl Moiety at the C-2 Position

The introduction of the m-tolyl group at the C-2 position of the nicotinamide scaffold is most commonly achieved through transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a highly effective method for this transformation. vulcanchem.com A typical synthetic route would involve:

Starting with a pre-functionalized nicotinic acid derivative, such as 2-chloronicotinic acid. This starting material is commercially available or can be synthesized.

Conversion of the carboxylic acid to the carboxamide via activation (e.g., with thionyl chloride) followed by reaction with ammonia. This yields 2-chloronicotinamide (B82574). The synthesis of related 2-chloro-N-(tolylcarbamoyl)nicotinamides follows this principle. epa.govresearchgate.net

A palladium-catalyzed Suzuki-Miyaura reaction between 2-chloronicotinamide and m-tolylboronic acid. This step forms the crucial carbon-carbon bond between the pyridine C-2 position and the m-tolyl ring.

An alternative contemporary approach is the direct C-H arylation of a nicotinamide substrate, although this may present challenges in achieving the desired C-2 regioselectivity without a suitable directing group. nih.govnih.gov

Exploration of Different Reaction Conditions and Catalytic Systems

The efficiency of the synthesis of this compound and related compounds is highly dependent on the chosen reaction conditions and catalyst. For cross-coupling reactions like the Suzuki-Miyaura, palladium-based catalysts are prevalent.

| Catalyst System | Ligand | Base | Solvent | Conditions | Application | Ref |

| Pd(OAc)₂ | PPh₃ | Various | Various | 40 bar CO | Aminocarbonylation of 3-iodopyridine | researchgate.net |

| Pd(OAc)₂ | XantPhos | Various | Various | Atmospheric pressure | Aminocarbonylation of aryl iodides | researchgate.net |

| CuI (10 mol%) | None | NH₄OAc | MeCN | 80 °C, 4 h | Four-component synthesis of nicotinimidamides | nih.govrsc.org |

| Pd(OAc)₂ / n-BuAd₂P | Pivalic Acid | Cs₂CO₃, Ag₂CO₃ | Toluene (B28343) | 120 °C | C-H Arylation of electron-deficient pyridines | nih.gov |

The table above illustrates various catalytic systems used for reactions relevant to the synthesis of substituted nicotinamides. For the key Suzuki coupling step to form this compound, a typical system would involve a palladium(0) source, such as Pd(PPh₃)₄, or a combination of a palladium(II) precursor like Pd(OAc)₂ with a phosphine (B1218219) ligand. The reaction requires a base (e.g., Na₂CO₃, K₂CO₃) and is typically run in a mixture of an organic solvent (like toluene or dioxane) and water.

Microwave-assisted synthesis has also emerged as a powerful technique to accelerate these reactions. For related heterocyclic systems, microwave irradiation has been shown to significantly reduce reaction times from hours to minutes while maintaining good yields, offering a more efficient alternative to conventional heating under reflux.

Advanced Synthetic Techniques for this compound Analogues

The development of novel synthetic methodologies is crucial for accessing a diverse range of this compound analogues. These advanced techniques are designed to be more efficient and atom-economical. dtu.dk

Tandem Reaction Sequences and Cascade Annulation

Tandem reactions, also known as domino or cascade reactions, are powerful strategies in organic synthesis where multiple bond-forming events occur in a single operation without the need to isolate intermediates or change reaction conditions. princeton.eduwikipedia.org This approach significantly enhances molecular complexity in a single step and is lauded for its efficiency and atom economy. wikipedia.orgrsc.org

For the synthesis of nicotinamide derivatives, cascade annulation reactions have proven particularly effective. For instance, a ruthenium-catalyzed regioselective cascade annulation of acrylamides with 2-alkynoates has been developed to produce 6-oxo nicotinic acid esters. acs.orgacs.org This method proceeds through an aza-Michael/C-H activation sequence and notably avoids the use of copper or silver salts, employing the environmentally benign oxidant, oxone. acs.orgacs.org

Another innovative approach involves a four-component reaction utilizing a tandem Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)/ring-cleavage/cyclization/oxidation sequence to synthesize nicotinimidamides. rsc.orgrsc.org This method highlights the power of multicomponent reactions in rapidly assembling complex N-heterocycles from simple precursors. rsc.orgrsc.org The efficiency of such tandem processes is often a key factor in the total synthesis of complex natural products. wikipedia.org

| Tandem/Cascade Reaction | Catalyst/Reagents | Key Features | Reference |

| Regioselective cascade annulation | Ru-catalyst, Oxone | Aza-Michael/C-H activation; Copper/silver-free | acs.orgacs.org |

| Four-component tandem reaction | Cu(I)-catalyst | CuAAC/ring-cleavage/cyclization/oxidation | rsc.orgrsc.org |

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a valuable tool in organic chemistry, often leading to dramatic reductions in reaction times, increased yields, and improved purity of products. The application of microwave irradiation can facilitate the synthesis of this compound, reducing reaction times to as little as 10 minutes with comparable yields to conventional heating methods. This technique has been successfully applied to the synthesis of various heterocyclic compounds, including aminopyridine, pyrrolidine, piperidine, and morpholine (B109124) acetamides, where it has been shown to provide good yields in shorter time frames compared to conventional heating. mdpi.com For example, a comparative study on the synthesis of phenylthiazolyl-triazine derivatives demonstrated that the microwave-assisted procedure gave better yields and minimized reaction times. researchgate.net

| Compound Type | Reaction Time (Microwave) | Advantage | Reference |

| This compound | 10 minutes | Reduced reaction time, comparable yield | |

| Phenylthiazolyl-triazine derivatives | Not specified | Better yield, minimized reaction time | researchgate.net |

| Aminopyridine & other acetamides | Not specified | Good yields, shorter reaction time | mdpi.com |

Multicomponent Reactions Incorporating Nicotinamide Precursors

Multicomponent reactions (MCRs) are convergent chemical processes where three or more starting materials react to form a product in a single synthetic step, incorporating most of the atoms from the reactants. mdpi.com This strategy is highly valued for its ability to rapidly generate complex molecules and build large compound libraries. researchgate.net

The Hantzsch-type reaction is a classic example of a three-component reaction used for the synthesis of nicotinamide derivatives, typically involving the condensation of chalcones, β-ketoamides, and ammonium acetate. rsc.org However, this method can be limited by the reactivity of the substrates. rsc.org More recent developments have focused on copper-catalyzed MCRs that involve sulfonyl azides and terminal alkynes, which can integrate with other components through a CuAAC/ring-cleavage process to form N-heterocycles under mild conditions. rsc.orgrsc.org The versatility of MCRs is further demonstrated in the synthesis of various pyridine and thienopyridine derivatives through the condensation of aromatic aldehydes, acetophenones, and cyanothioacetamide. researchgate.net

Mechanism Elucidation in this compound Synthesis

Understanding the reaction mechanisms is fundamental to optimizing synthetic routes and designing new transformations. cambridgescholars.com This involves the identification of transient species and the detailed study of catalytic cycles.

Reaction Intermediates Identification and Characterization

Reaction intermediates are transient, often unstable species that are formed during the conversion of reactants to products. researchgate.net Their identification and characterization are crucial for elucidating reaction pathways. In the context of nicotinamide synthesis, various intermediates have been proposed and studied.

For example, in the four-component synthesis of nicotinimidamides, a metallated triazole is proposed as a key intermediate formed via a CuAAC pathway. rsc.orgrsc.org This intermediate then undergoes a ring-cleavage rearrangement to generate a highly reactive species that continues in the cascade. rsc.orgrsc.org Similarly, in the synthesis of indoles using aryne intermediates, the reaction proceeds through the arylation at the 3-position, followed by N-arylation with a second equivalent of the aryne. cbijournal.com The study of such intermediates often involves a combination of experimental techniques and computational modeling. researchgate.net

Mechanistic Studies of Metal-Catalyzed Transformations

Metal-catalyzed reactions are central to the synthesis of 2-arylnicotinamides, with palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction being a common method. acs.org Mechanistic studies of these transformations are critical for understanding and improving catalyst performance.

The catalytic cycle of the Suzuki-Miyaura reaction generally involves oxidative addition, transmetalation, and reductive elimination. acs.org In the context of synthesizing nicotinamide analogues, mechanistic investigations might focus on the specific ligands used and their effect on the catalytic cycle. For instance, the use of phosphine ligands like DavePhos has been shown to be crucial for solid-state Suzuki-Miyaura cross-coupling reactions. acs.org

Insights into Reaction Selectivity and Efficiency

The synthesis of this compound and its derivatives relies on strategic chemical transformations where reaction selectivity and efficiency are paramount. The primary synthetic approaches involve the formation of a biaryl carbon-carbon bond, typically via palladium-catalyzed cross-coupling reactions, and the subsequent or preceding formation of the amide bond. The optimization of these steps is crucial for achieving high yields and purity, minimizing waste, and ensuring the desired isomer is the exclusive product.

Key methodologies for constructing the 2-arylnicotinamide scaffold include the Suzuki-Miyaura coupling, which is instrumental in forming the bond between the pyridine and tolyl rings. nih.gov The efficiency and selectivity of this reaction are highly dependent on the choice of catalyst, ligands, base, and solvent system. mdpi.comresearchgate.net Concurrently, the formation of the carboxamide group is typically achieved through standard amidation techniques, such as the use of coupling agents or the conversion of the carboxylic acid to a more reactive species like an acyl chloride. nih.gov

Controlling Selectivity in Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a cornerstone for synthesizing 2-arylpyridines, offering a powerful method for creating C-C bonds. nih.gov In the context of this compound, this involves the reaction of a halonicotinamide derivative with m-tolylboronic acid or, conversely, a 2-halopyridine derivative with a tolyl-containing boronic acid, followed by amidation. The selectivity of this reaction is critical to prevent the formation of undesired byproducts, such as homo-coupled products.

The choice of palladium catalyst and associated ligands is the most significant factor in controlling selectivity and reactivity. Ligands stabilize the palladium center and facilitate the catalytic cycle's key steps: oxidative addition, transmetalation, and reductive elimination. Bulky, electron-rich phosphine ligands, such as those used in BrettPhos, XPhos, and RuPhos precatalysts, are known to improve reaction efficiency, especially for challenging substrates, by preventing the formation of inactive palladium dimers. mit.edu For the synthesis of nicotinaldehyde derivatives, a precursor to nicotinamides, the Pd(PPh₃)₄ catalyst has been used effectively. nih.gov

The reaction conditions must be finely tuned. For instance, the choice of base (e.g., K₃PO₄, Cs₂CO₃) and solvent system (e.g., dioxane/H₂O, DMF, THF) can significantly impact the reaction's outcome. nih.gov In some cases, temperature-dependent reactivity can be exploited to achieve selective coupling of one aryl halide over another in multifunctional molecules. researchgate.net

Enhancing Reaction Efficiency

Reaction efficiency is a measure of the effectiveness of a chemical reaction, quantified by metrics such as reaction yield, atom economy, and reaction mass efficiency. researchgate.net In the synthesis of this compound, efficiency is pursued through catalyst optimization, process intensification, and the selection of appropriate reaction pathways.

Catalyst Systems and Conditions: The efficiency of palladium-catalyzed couplings is heavily influenced by the catalyst system. While traditional catalysts like Pd(PPh₃)₄ are effective, modern systems offer higher turnover numbers (TONs) and can operate under milder conditions. researchgate.net For example, catalyst systems composed of Pd(OAc)₂ with amine co-catalysts have demonstrated high efficiency in Suzuki couplings under aerobic conditions. researchgate.net The use of pre-formed, air-stable precatalysts simplifies handling and improves reproducibility. mit.edu The reaction can be performed in various solvents, including aqueous mixtures, which aligns with the principles of green chemistry. mdpi.com Reflux conditions in solvents like DMF or THF are often recommended to minimize side reactions.

The table below summarizes various palladium catalyst systems used in Suzuki cross-coupling reactions for the synthesis of related biaryl compounds, highlighting the impact of the catalyst and conditions on the reaction outcome.

Table 1: Comparison of Palladium Catalyst Systems in Suzuki-Miyaura Coupling Reactions

| Catalyst (mol %) | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Pd(PPh₃)₄ (10) | PPh₃ | - | THF/MeOH/H₂O | Reflux | 70 | mdpi.com |

| Pd(OAc)₂ (10) | PPh₃ | - | H₂O | 120 (Microwave) | Comparable to above | mdpi.com |

| PdCl₂(dppf) (10) | dppf | - | THF/MeOH/H₂O | Reflux | 34-62 | mdpi.com |

| Pd(PPh₃)₄ (5) | PPh₃ | K₃PO₄ | Dioxane/H₂O | 80-100 | Good to Outstanding | nih.gov |

Amide Bond Formation Efficiency: The formation of the nicotinamide moiety can be approached in several ways, each with different efficiency profiles. One common method involves activating the nicotinic acid with a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator such as 1-Hydroxybenzotriazole (HOBt). nih.gov An alternative, often more efficient route for large-scale synthesis, involves converting the nicotinic acid to the more reactive nicotinoyl chloride using an agent like thionyl chloride (SOCl₂), followed by reaction with the appropriate amine. nih.gov The choice between these methods often depends on the scale of the synthesis and the presence of other sensitive functional groups in the molecule.

Synthesis of Derivatives and Efficiency: The synthetic methodologies for this compound are adaptable for producing a wide range of derivatives. For example, a series of N-(thiophen-2-yl) nicotinamide derivatives were synthesized with varying substituents on the thiophene (B33073) and pyridine rings. mdpi.com The yields for these derivatives highlight how structural changes in the reactants can influence reaction efficiency.

The table below details the synthesis of several nicotinamide derivatives, showcasing the yields obtained.

Table 2: Synthesis and Yields of Various Nicotinamide Derivatives

| Compound ID | Derivative Structure | Yield (%) | Reference |

|---|---|---|---|

| 4i | Methyl 4-cyano-5-(5,6-dichloronicotinamido)-3-methylthiophene-2-carboxylate | 75 | mdpi.com |

| 4b | Ethyl 5-(6-bromo-5-chloro-2-methylnicotinamido)-4-cyano-3-methylthiophene-2-carboxylate | 74 | mdpi.com |

| 4p | 5,6-dichloro-N-(3-cyano-5-(cyclopropylcarbamoyl)-4-methylthiophen-2-yl)nicotinamide | 69 | mdpi.com |

| 4r | Ethyl 4-cyano-5-(5,6-dichloronicotinamido)-3-ethylthiophene-2-carboxylate | 68 | mdpi.com |

| NC 1 | 1-[(2-Hydroxyphenyl) methyl]-5-(pyridine-3-carbonyl) Dihydrazide Thiocarbonyl Acid | 72 | nih.gov |

| NC 3 | 1-[1-(2-Pyridinyl)ethylidene]-5-(pyridine-3-carbonyl) Dihydrazide Thiocarbonyl Acid | 84 | nih.gov |

Modern techniques such as continuous flow chemistry offer pathways to further enhance reaction efficiency and selectivity. mit.edu Flow reactors provide superior control over reaction parameters like temperature and mixing, and their high surface-area-to-volume ratio can significantly accelerate reaction rates and improve yields, especially for highly exothermic or rapid reactions. mit.edu

Computational and Theoretical Investigations of 2 M Tolyl Nicotinamide

Quantum Chemical Calculations

Density Functional Theory (DFT) for Electronic Structure and Reactivity

No specific DFT studies on 2-(m-Tolyl)nicotinamide are available in the reviewed literature. DFT calculations on related substituted pyridines and nicotinamide (B372718) derivatives are common, generally focusing on optimizing the molecular geometry, calculating vibrational frequencies, and determining electronic properties to predict reactivity. nih.govresearchgate.netresearcher.life

Ab Initio Methods for High-Accuracy Predictions

There are no specific ab initio calculations reported for this compound. This method, while computationally intensive, is used for achieving high-accuracy predictions of molecular energies and properties, often as a benchmark for other methods. Studies on the parent nicotinamide molecule have utilized these methods. nih.govrsc.org

Analysis of Frontier Molecular Orbitals (FMOs)

A specific FMO analysis for this compound, including the energies of the HOMO and LUMO and the resulting energy gap, has not been published. The HOMO-LUMO gap is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. nih.govmdpi.com

Molecular Dynamics (MD) Simulations

Conformational Sampling and Dynamic Behavior

No MD simulation studies detailing the conformational sampling or dynamic behavior of this compound were found. Such simulations would provide insight into the flexibility of the molecule and the rotational dynamics around the bond connecting the tolyl and pyridine (B92270) rings. nih.gov

Solvent Effects on Molecular Properties

Specific research on the solvent effects on the molecular properties of this compound is not available. Studies on nicotinamide have shown that solvent polarity can significantly influence its spectral and electronic properties. researchgate.netnih.govkarazin.ua A computational study would typically use a polarizable continuum model (PCM) or explicit solvent molecules in MD simulations to quantify these effects.

Detailed Computational and Theoretical Analyses of this compound Remain Elusive in Publicly Available Scientific Literature

Despite a thorough search of scientific databases and scholarly articles, detailed computational and theoretical investigations specifically focused on the chemical compound this compound are not available in the public domain. While extensive research exists for the parent molecule, nicotinamide, and various other derivatives, the specific analyses requested—including simulations of intermolecular interactions, hydrogen bonding energetics, pi-stacking phenomena, Hirshfeld surface analysis, Noncovalent Interaction (NCI) analysis, and lattice energy calculations—have not been published for this compound.

Computational studies are crucial for understanding the physicochemical properties of a compound, offering insights into its crystal structure, stability, and potential interactions. Methodologies such as Hirshfeld surface analysis, NCI plots, and lattice energy calculations are powerful tools in crystal engineering and materials science for quantifying and visualizing the complex network of noncovalent interactions that govern the solid-state architecture of molecules.

However, the introduction of a meta-tolyl group at the 2-position of the pyridine ring in this compound introduces specific steric and electronic effects that would uniquely influence its intermolecular interactions. Without dedicated computational studies on this precise molecule, any discussion of its hydrogen bonding, aromatic stacking, or crystal packing would be purely speculative.

Researchers have successfully applied these computational tools to other, structurally related molecules. For example, a detailed analysis of positional isomers of tolyl-containing acrylonitrile (B1666552) derivatives, including an m-tolyl isomer, utilized Hirshfeld surface analysis and Coulomb-London-Pauli-PIXEL (CLP-PIXEL) energy calculations to understand their crystal packing and interaction energies. frontiersin.org This demonstrates the capability of these methods to elucidate the subtle effects of isomeric changes on solid-state structures.

Unfortunately, no such specific studies have been located for this compound. The absence of this foundational research in publicly accessible literature prevents a detailed and accurate composition of the requested scientific article. The generation of the specified data tables and a thorough discussion of the compound's computational chemistry is therefore not possible at this time.

Predictive Modeling for Chemical Reactivity and Stability

Predictive modeling, utilizing quantum chemical calculations, offers profound insights into the intrinsic properties of a molecule, such as its reactivity and stability. For a compound like this compound, these computational methods can elucidate its electronic structure and energetic characteristics, which are fundamental to understanding its chemical behavior.

Electrophilicity and Nucleophilicity Indices

Electrophilicity and nucleophilicity are key concepts in chemical reactivity, quantifying the ability of a molecule to accept or donate electrons, respectively. These properties can be calculated using conceptual Density Functional Theory (DFT), which provides a robust framework for defining and computing various reactivity descriptors.

The electrophilicity index (ω) is a measure of the stabilization in energy when the system acquires an additional electronic charge from the environment. A higher value of ω indicates a greater capacity to act as an electrophile. Conversely, the nucleophilicity index (N) describes the electron-donating ability of a molecule. These indices are typically calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

While specific calculated values for this compound are not available in the public domain, a hypothetical data table based on a typical DFT calculation is presented below to illustrate how such data would be reported.

| Parameter | Description | Hypothetical Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 |

| Ionization Potential (I) | -EHOMO | 6.5 |

| Electron Affinity (A) | -ELUMO | 1.2 |

| Electronegativity (χ) | (I+A)/2 | 3.85 |

| Chemical Hardness (η) | (I-A)/2 | 2.65 |

| Electrophilicity Index (ω) | χ2/(2η) | 2.80 |

| Nucleophilicity Index (N) | EHOMO(Nu) - EHOMO(TCE) | Requires reference |

| Note: The Nucleophilicity Index (N) is a relative scale and is often calculated with respect to a reference molecule, such as tetracyanoethylene (B109619) (TCE). |

Structural Stability and Energetic Landscape

The structural stability of a molecule is intrinsically linked to its three-dimensional conformation and the associated potential energy surface. Computational methods are indispensable for exploring the energetic landscape of a molecule like this compound, which possesses rotational freedom around the single bond connecting the tolyl and nicotinamide rings.

A conformational analysis is typically performed by systematically rotating this dihedral angle and calculating the corresponding energy at each step. This process identifies the most stable conformer(s) (energy minima) and the transition states (energy maxima) that separate them. The results of such an analysis provide crucial information about the molecule's flexibility and the relative populations of different conformers at a given temperature.

Detailed research findings on the specific energetic landscape of this compound are not currently published. A representative data table, showcasing the kind of information that would be generated from a conformational analysis, is provided below.

| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) |

| Global Minimum | 45 | 0.00 |

| Local Minimum | 220 | 1.5 |

| Transition State 1 | 0 | 3.2 |

| Transition State 2 | 180 | 2.8 |

| Dihedral angle defined by atoms C-C-N-C connecting the tolyl and pyridine rings. |

The energetic landscape provides a comprehensive picture of the molecule's stability. The global minimum represents the most populated and, therefore, the most stable conformation. The energy barriers between different conformers (the relative energies of the transition states) determine the rate of interconversion between them. A molecule with low energy barriers would be considered flexible, while high barriers would indicate a more rigid structure. For this compound, steric hindrance between the tolyl group and the nicotinamide ring would be a significant factor in determining the shape of its energetic landscape.

Structure Activity Relationship Sar Studies of 2 M Tolyl Nicotinamide Derivatives

The exploration of 2-(m-Tolyl)nicotinamide and its derivatives has been a significant area of research in medicinal chemistry, aiming to understand how structural modifications influence their biological activities. Structure-Activity Relationship (SAR) studies are crucial in this endeavor, providing a systematic framework for designing more potent and selective compounds. These studies typically involve modifying specific parts of the lead compound, this compound, and assessing the resulting impact on its interaction with biological targets.

Mechanistic Investigations of Biological Interactions in Vitro and in Silico

Interaction with Specific Enzyme Systems

Nicotinamide (B372718) N-Methyltransferase (NNMT) Inhibition

Bisubstrate Inhibition Mechanisms

Bisubstrate inhibitors are compounds designed to simultaneously occupy the binding sites of two different substrates or a substrate and a cofactor at an enzyme's active site. This strategy is particularly relevant for enzymes like methyltransferases, which utilize a methyl donor (such as S-adenosyl-L-methionine, SAM) and a methyl acceptor substrate.

For nicotinamide N-methyltransferase (NNMT), a key enzyme in xenobiotic metabolism and cellular energy, bisubstrate inhibitors are designed to mimic both nicotinamide and SAM. These inhibitors typically consist of a nicotinamide-like moiety covalently linked to a fragment that mimics the adenosine (B11128) portion of SAM. This design allows the inhibitor to span both the substrate and cofactor binding pockets, potentially mimicking the transition state of the methyl transfer reaction. Such a mechanism can lead to inhibitors with high potency and selectivity. The linker connecting the two moieties is a critical design element, with its length and flexibility influencing the inhibitor's ability to adopt an optimal conformation for binding within the enzyme's active site.

Selectivity Profiling against other Methyltransferases

Selectivity is a crucial aspect of inhibitor design to minimize off-target effects. For an inhibitor targeting a specific methyltransferase like NNMT, it is essential to assess its activity against a panel of other methyltransferases. This family of enzymes is large and diverse, including protein lysine (B10760008) methyltransferases (PKMTs), protein arginine methyltransferases (PRMTs), and DNA methyltransferases (DNMTs), all of which share a conserved SAM-binding domain.

Selectivity profiling is typically conducted through in vitro enzymatic assays against a broad panel of methyltransferases. An ideal inhibitor would show high potency for its intended target while exhibiting significantly lower or no activity against other methyltransferases. High selectivity can be achieved by exploiting differences in the substrate-binding site, which is generally more variable among methyltransferases than the highly conserved SAM-binding pocket. For bisubstrate inhibitors, the nicotinamide-mimicking portion and the linker can be modified to specifically interact with the unique structural features of the target enzyme's substrate-binding site, thereby enhancing selectivity.

Nicotinamide Phosphoribosyltransferase (NAMPT) Modulation

Positive Allosteric Modulation Mechanism

Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the salvage pathway of NAD+ biosynthesis. Positive allosteric modulators (N-PAMs) of NAMPT are small molecules that enhance the enzyme's activity without directly binding to the active site.

Impact on NAD+ Biosynthesis Pathways

The primary role of NAMPT is to catalyze the first step in the salvage pathway, which recycles nicotinamide back into NAD+. This pathway is the main source of cellular NAD+ in mammals. By enhancing NAMPT activity, positive allosteric modulators directly increase the efficiency of this salvage pathway.

An increase in NAMPT-mediated NMN production leads to a subsequent rise in the cellular pool of NAD+. nih.gov NAD+ is a critical coenzyme for redox reactions in metabolism and a required substrate for signaling enzymes such as sirtuins and poly(ADP-ribose) polymerases (PARPs). Therefore, the modulation of NAMPT by N-PAMs can have a significant impact on cellular energy metabolism, DNA repair, and gene regulation by augmenting the supply of NAD+.

Enzyme Kinetics and Feedback Inhibition Alleviation

The activity of NAMPT is naturally regulated by feedback inhibition from its downstream products, including NMN and NAD+, as well as by high concentrations of its substrate, nicotinamide. nih.gov This feedback mechanism helps to maintain NAD+ homeostasis within the cell.

Tyrosine Kinase Inhibition (general mechanistic exploration)

Certain nicotinamide-based structures have been identified as inhibitors of tyrosine kinases, particularly members of the Janus kinase (JAK) family, such as Tyrosine Kinase 2 (TYK2). These kinases are crucial components of cytokine signaling pathways that regulate immune and inflammatory responses.

The mechanism of inhibition for these nicotinamide-based compounds is often allosteric. Instead of competing with ATP at the highly conserved catalytic site (the JH1 domain), they bind to the less conserved pseudokinase domain (the JH2 domain). nih.govresearchgate.net The JH2 domain has a regulatory function, and the binding of an allosteric inhibitor to this site locks the kinase in an inactive conformation. This prevents the conformational changes necessary for the catalytic JH1 domain to become active, thereby blocking downstream signaling. This allosteric mechanism allows for high selectivity for a specific JAK family member, such as TYK2, over other highly homologous JAKs, which can reduce the off-target effects associated with traditional ATP-competitive kinase inhibitors. nih.gov

DNA Gyrase Inhibition (general nicotinamide derivatives)

DNA gyrase, a type II topoisomerase, is an essential bacterial enzyme that modulates DNA topology and is a validated target for antibacterial agents. While many inhibitors target the ATP-binding site on the GyrB subunit, the potential for nicotinamide derivatives to interact with this enzyme is an area of interest. The nicotinamide moiety is a fundamental component of NAD+, a crucial cofactor for many enzymes, including those involved in DNA ligation and repair. Although direct inhibition of DNA gyrase by 2-(m-Tolyl)nicotinamide has not been documented, the general class of nicotinamide-related compounds has been explored for its interaction with enzymes that have NAD+-binding domains or are involved in DNA metabolism. The structural similarity of the nicotinamide core to the adenosine part of ATP suggests a potential for competitive inhibition at ATP-binding sites, a mechanism employed by other known DNA gyrase inhibitors. Further in silico docking and in vitro enzymatic assays would be necessary to confirm if this compound or its analogs can effectively inhibit DNA gyrase activity.

Cellular Level Studies (excluding human trials)

Cytotoxicity Evaluation in Specific Cell Lines (e.g., MDA-MB-231, MCF-7, HepG2, HCT-116)

The cytotoxic potential of nicotinamide derivatives has been evaluated against a panel of human cancer cell lines. While data for this compound is unavailable, numerous studies on structurally related analogs demonstrate significant antiproliferative activity.

For instance, a novel nicotinamide analogue, (E)-N-(3-(1-(2-(4-bromobenzoyl)hydrazono)ethyl)phenyl)nicotinamide (BHEPN), exhibited potent cytotoxic effects against the hepatocellular carcinoma cell line HepG2 (IC₅₀ of 0.19 µM) and the breast cancer cell line MCF-7 (IC₅₀ of 1.18 µM). Another set of newly synthesized nicotinamide derivatives showed promising activity against the colorectal carcinoma line HCT-116 and HepG2 . Specifically, compound 10 in that series displayed IC₅₀ values of 15.4 µM and 9.8 µM against HCT-116 and HepG2, respectively. nih.gov Similarly, compound 7 from the same study showed cytotoxicity with IC₅₀ values of 15.7 µM (HCT-116) and 15.5 µM (HepG2). nih.gov

Further studies on nicotinamide–thiadiazol hybrids revealed a compound, 7a , with strong anticancer activity against the triple-negative breast cancer cell line MDA-MB-231 (IC₅₀ of 4.64 µM) and MCF-7 (IC₅₀ of 7.09 µM). The parent compound, nicotinamide (NAM), has also been shown to reduce the viability of breast cancer cell lines, including MCF-7 and MDA-MB-231 .

These findings collectively suggest that the nicotinamide scaffold, with various substitutions, is a viable pharmacophore for developing cytotoxic agents against a range of cancer cell lines. The presence of the m-tolyl group on this compound would influence its lipophilicity and steric profile, which are critical factors in determining its specific cytotoxic potency.

Table 1: Cytotoxicity of Various Nicotinamide Derivatives in Cancer Cell Lines

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| BHEPN | HepG2 | 0.19 |

| BHEPN | MCF-7 | 1.18 |

| Compound 10 nih.gov | HCT-116 | 15.4 |

| Compound 10 nih.gov | HepG2 | 9.8 |

| Compound 7 nih.gov | HCT-116 | 15.7 |

| Compound 7 nih.gov | HepG2 | 15.5 |

| Compound 7a | MDA-MB-231 | 4.64 |

| Compound 7a | MCF-7 | 7.09 |

Cell Cycle Analysis and Apoptosis Induction Studies

Nicotinamide and its derivatives have been shown to exert their anticancer effects by inducing cell cycle arrest and apoptosis. Studies on the nicotinamide analog BHEPN in HepG2 cells demonstrated an arrest at the G1/S phase of the cell cycle. Furthermore, this compound significantly increased the populations of cells undergoing both early and late apoptosis.

In studies involving other nicotinamide derivatives, treatment of HCT-116 cells with a potent analog resulted in cell cycle cessation at the G2/M and G0-G1 phases and a significant increase in the apoptotic cell population. nih.gov For example, one derivative increased the total apoptotic cell count by five-fold, with a four-fold increase in early-phase apoptotic cells and a 6.5-fold increase in late-phase apoptotic cells. nih.gov The parent compound, nicotinamide, has also been documented to induce apoptosis and inhibit cell proliferation in various cancer cell lines, often by promoting cell cycle arrest in the G1 phase and reducing the proportion of cells in the S and G2 phases.

The mechanism often involves the modulation of key regulatory proteins. For instance, 2-amino-nicotinamide was found to induce apoptosis by enhancing the cleavage of PARP and caspase-3, increasing the levels of the pro-apoptotic protein Bax, and decreasing the anti-apoptotic protein Bcl-2. These findings suggest that a likely mechanism of action for this compound would also involve the induction of programmed cell death and interference with the normal progression of the cell cycle.

Assessment of Selectivity towards Non-Cancerous Cells

A critical aspect of cancer therapeutic development is the selective toxicity of a compound towards cancer cells over normal, healthy cells. Several studies on nicotinamide derivatives have addressed this by evaluating their cytotoxicity in non-cancerous cell lines.

The nicotinamide analogue BHEPN, which was highly cytotoxic to HepG2 and MCF-7 cancer cells, showed a significantly higher IC₅₀ value of 4.11 µM against non-carcinogenic Vero cells. This indicates a selectivity index (the ratio of IC₅₀ in normal cells to IC₅₀ in cancer cells) of 21.6 for HepG2 and 3.4 for MCF-7, suggesting a degree of selective toxicity. Similarly, the nicotinamide–thiadiazol hybrid 7a demonstrated very weak cytotoxicity against the normal cell lines WI-38 and WISH, with IC₅₀ values of 73.58 µM and 57.70 µM, respectively, highlighting its high degree of safety and selectivity.

In another study, a newly designed nicotinamide-based derivative showed excellent selectivity indices of 12.89 and 16.41 against MCF-7 and HCT 116 cell lines, respectively, when compared to its effect on normal cells. This recurring observation of selectivity within the nicotinamide derivative class suggests that these compounds may exploit biochemical differences between cancerous and non-cancerous cells. While the specific selectivity profile of this compound remains to be determined, the existing data for related compounds provide a strong rationale for its potential to exhibit favorable selective cytotoxicity.

Potential Applications in Chemical Biology and Advanced Materials Research Non Clinical

Development as Chemical Probes for Biological Systems

The nicotinamide (B372718) scaffold is a valuable component in the design of chemical probes for molecular imaging and the detection of specific species in biological systems. rsc.org Chemical probes are molecules designed to identify, image, or track biological molecules or processes. The development of such probes often relies on strategies that exploit the reactivity of a target species, such as its nucleophilicity or reducing potential, to trigger a detectable signal, frequently a change in fluorescence. rsc.orgnih.gov

Molecules based on the nicotinamide structure can be functionalized for these purposes. For instance, isotopic labeling of the nicotinamide ring has been explored, which allows the compound to be traced and studied within biological contexts. nih.gov The core structure can be attached to fluorophores, where interactions with a specific biological target could alter the fluorescent properties, enabling visualization. Reaction-based fluorescent probes are considered a versatile tool for visualizing molecular pools within living systems. rsc.orgnih.gov While specific research on 2-(m-Tolyl)nicotinamide as a probe is not detailed, its foundational structure is analogous to other compounds used in this area of chemical biology.

Integration into Drug Delivery Systems

Nicotinamide and its derivatives are being investigated for their utility in advanced drug delivery systems, which aim to control the release and improve the efficacy of therapeutic agents. nih.gov

Controlled-release drug delivery systems are designed to release a therapeutic agent at a predetermined rate over a specified time. nih.gov Hydrophilic polymer matrix systems are a common method for achieving this, where a drug is embedded within a polymer network. nih.gov When the matrix is exposed to an aqueous environment, the polymer swells to form a gel layer, and the drug is released through processes of diffusion and erosion of this layer. nih.govmdpi.com

Polymers such as Hydroxypropyl methylcellulose (B11928114) (HPMC) are frequently used due to their ability to form robust matrices that provide reproducible release profiles. nih.gov The incorporation of a compound like this compound into such polymeric matrices could modulate the release of a co-formulated active ingredient. The properties of the polymer, such as its molecular weight and the ratio of hydrophilic to hydrophobic components, can be adjusted to fine-tune the release rate. mdpi.com This approach is valuable for reducing dosing frequency and maintaining therapeutic plasma levels of a drug. nih.gov

Nicotinamide is well-documented for its ability to significantly increase the aqueous solubility of poorly water-soluble compounds, a property known as hydrotropy. nih.govsci-hub.senih.gov This phenomenon occurs through the formation of non-covalent complexes with the hydrophobic drug, preventing its self-aggregation and enhancing its dissolution in water. sci-hub.seresearchgate.net

The mechanism can involve the formation of 1:1 and 1:2 drug-to-ligand (nicotinamide) complexes. nih.govsci-hub.se This solubility enhancement is a significant advantage in formulation science, as many active compounds are limited by their poor water solubility. By acting as a hydrotropic agent, the nicotinamide moiety in this compound could facilitate the dissolution of hydrophobic drugs in aqueous media, potentially improving their formulation into solutions, gels, or other aqueous delivery systems. nih.gov

Agrochemical Applications

Derivatives of nicotinamide have shown significant promise in the agricultural sector as active ingredients in fungicides, with potential for other agrochemical applications.

Nicotinamide derivatives have been designed and synthesized as potent fungicides, specifically targeting the enzyme succinate (B1194679) dehydrogenase (SDH) in pathogenic fungi. nih.gov This enzyme is a crucial component of the mitochondrial electron transport chain, and its inhibition disrupts fungal respiration and energy production. nih.govresearchgate.net

Several studies have demonstrated the efficacy of these compounds against a range of phytopathogenic fungi, including Rhizoctonia solani, the causal agent of tobacco sore shin and other plant diseases. nih.govnyxxb.cn The fungicidal activity is often evaluated by measuring the concentration required to inhibit 50% of mycelial growth (EC50). Research has shown that modifications to the nicotinamide structure, particularly at the meta-position of an associated aniline (B41778) ring, are key to its antifungal activity. nih.gov The interaction between the inhibitor and the target protein can involve specific binding that blocks the enzyme's function. nih.gov The antagonistic action against R. solani can lead to severe damage to the fungal hyphae, including shriveling, flattening, and irregular folding, ultimately inhibiting its growth. nih.gov

**Fungicidal Activity of Nicotinamide Derivatives and Other Fungicides Against *Rhizoctonia solani***

| Compound/Fungicide | EC50 (mg/L) | Target Pathogen | Reference |

|---|---|---|---|

| Nicotinamide Derivative (3a-17) | 0.0158 (mM) | Rhizoctonia solani | nih.gov |

| Fluazinam | 0.21 | Rhizoctonia solani | nyxxb.cn |

| Azoxystrobin | 0.22 | Rhizoctonia solani | nyxxb.cn |

| Propiconazole | 1.43 | Rhizoctonia solani | nyxxb.cn |

| Boscalid | 2.37 | Rhizoctonia solani | nyxxb.cn |

| Pyrimethanil | 20.26 | Rhizoctonia solani | nyxxb.cn |

| Diflumetorim | 19.80 | Rhizoctonia solani | nih.gov |

Note: EC50 represents the concentration of a compound that causes a 50% reduction in the growth or activity of the target organism. A lower EC50 value indicates higher potency. Data for derivative 3a-17 was reported in µM and converted to mM for consistency in order of magnitude discussion.

The structural components of this compound suggest a potential for broader agrochemical applications. Theoretical studies on structurally related compounds, such as m-tolyl acetate (B1210297) derivatives, have been conducted to assess their insecticidal properties through Quantitative Structure-Activity Relationship (QSAR) models. nih.gov These studies aim to correlate the chemical structure of compounds with their biological activity, such as toxicity to insects, measured by the LD50 value. nih.gov While direct studies on the insecticidal or herbicidal activity of this compound are not widely reported, the exploration of related tolyl-containing structures in insecticide research indicates the potential of this chemical family. nih.gov Further research is required to determine if this compound possesses any significant herbicidal or insecticidal properties.

Plant Growth Regulation Properties

While direct studies on the plant growth regulation properties of this compound are not extensively documented in current scientific literature, the parent molecule, nicotinamide (a form of vitamin B3), has been investigated as a biostimulant in agriculture. scielo.brresearchgate.net Research has indicated that the application of nicotinamide can enhance the growth and yield of various crops, including common beans and soybeans. scielo.brresearchgate.net

The proposed mechanism for this activity lies in nicotinamide's role as a precursor to nicotinamide adenine (B156593) dinucleotide (NAD), a crucial coenzyme in cellular metabolism. By potentially influencing metabolic processes, nicotinamide and its derivatives may contribute to improved plant development. For instance, studies on nicotinamide have shown positive effects on leaf dry mass and the number of grains per pod in common beans. scielo.br In soybean crops, the application of nicotinamide has been observed to increase plant height and the number of branches per plant. researchgate.net

Given these findings for the broader class of nicotinamides, it is hypothesized that this compound could exhibit similar or modified plant growth-regulating activities. The presence of the m-tolyl group may influence its uptake, translocation, or interaction with biological targets within the plant. Further research is necessary to determine the specific effects of this compound on various plant species and to elucidate its mode of action.

Table 1: Effects of Nicotinamide Application on Soybean Growth Parameters

| Parameter | Concentration of Nicotinamide | Observed Effect | Percentage Increase Over Control |

| Plant Height | 364.2 mg L⁻¹ | Increased Height | 9.7% |

| Number of Branches per Plant | 237.8 mg L⁻¹ | Increased Branching | 7.8% |

Data derived from studies on nicotinamide as a biostimulant for soybean. researchgate.net

Exploration in Materials Science

The unique structural features of nicotinamide derivatives, including the presence of aromatic rings and amide groups capable of hydrogen bonding, make them intriguing candidates for applications in materials science. The exploration of this compound in this domain is an emerging area of interest.

Self-Assembly and Supramolecular Chemistry

The principles of self-assembly and supramolecular chemistry rely on non-covalent interactions, such as hydrogen bonding and π-π stacking, to organize molecules into well-defined, ordered structures. Nicotinamide and its derivatives are known to participate in such interactions. The amide group is a classic hydrogen bond donor and acceptor, while the pyridine (B92270) and tolyl rings provide opportunities for aromatic stacking interactions.

While specific studies on the self-assembly of this compound are limited, research on related heterocyclic molecules has demonstrated their ability to form self-assembled monolayers (SAMs) on various surfaces. mdpi.com The formation and structure of these SAMs are influenced by factors such as solution concentration and pH. mdpi.com It is plausible that this compound could similarly form ordered structures on substrates, with the m-tolyl group influencing the packing and orientation of the molecules within the assembly. The interplay of hydrogen bonding from the nicotinamide core and the steric and electronic effects of the tolyl substituent would be critical in dictating the final supramolecular architecture.

Functional Materials Development

The potential for this compound to be utilized in the development of functional materials is largely speculative at this stage but is grounded in the known properties of related compounds. The ability to form ordered supramolecular structures is a key prerequisite for the creation of materials with specific functions.

For example, the incorporation of nicotinamide derivatives into larger molecular frameworks could lead to materials with interesting optical or electronic properties. The pyridine ring in the nicotinamide structure is a common ligand in coordination chemistry, suggesting that this compound could be used to create metal-organic frameworks (MOFs) or other coordination polymers. These materials have potential applications in areas such as catalysis, gas storage, and sensing.

Furthermore, the biological activity of the nicotinamide core opens up possibilities for the development of "smart" materials that can interact with biological systems in a controlled manner. However, extensive research is required to synthesize and characterize materials incorporating this compound and to evaluate their functional properties.

Future Research Directions and Unexplored Avenues for 2 M Tolyl Nicotinamide

Discovery of Novel Synthetic Routes and Sustainable Methodologies

The synthesis of novel chemical entities is foundational to their study and application. For 2-(m-Tolyl)nicotinamide, future research will likely focus on developing more efficient, environmentally friendly, and scalable synthetic protocols. Traditional methods often rely on harsh reagents and generate significant waste. The future lies in green chemistry.

Biocatalysis: Enzymes offer a highly selective and sustainable alternative to conventional chemical catalysts. Future investigations could explore the use of nitrilases or lipases for the synthesis of 2-arylpropionic acids and other nicotinamide (B372718) derivatives, which could be adapted for this compound. researchgate.netresearchgate.netnih.gov This approach promises milder reaction conditions, reduced byproducts, and higher yields.

Continuous-Flow Chemistry: This technology is revolutionizing pharmaceutical manufacturing by enabling safer, more consistent, and scalable production. mdpi.comresearchgate.netnih.govnih.govbeilstein-journals.org Research into a continuous-flow process for this compound could lead to significant improvements in yield and purity while minimizing manual handling of intermediates. researchgate.net A hypothetical multi-step flow synthesis could offer superior control over reaction parameters compared to batch processing. nih.gov

| Methodology | Potential Advantages for this compound Synthesis | Key Research Focus |

| Biocatalysis | High selectivity, mild reaction conditions, reduced environmental impact, potential for chiral synthesis. | Screening for suitable enzymes (e.g., nitrilases, lipases), optimization of reaction conditions (pH, temperature), enzyme immobilization for reusability. |

| Continuous-Flow Chemistry | Enhanced safety and scalability, improved heat and mass transfer, potential for integrating reaction and purification steps, higher yields and purity. | Reactor design, optimization of flow rates and residence times, integration of in-line analytical techniques for real-time monitoring. |

| Multicomponent Reactions (MCRs) | High atom economy, reduced number of synthetic steps, access to diverse analogs for structure-activity relationship studies. | Development of novel MCRs for the one-pot synthesis of 2-arylnicotinamides, exploration of catalyst systems. |

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are poised to dramatically accelerate the drug discovery process. For this compound, these computational tools can be instrumental in designing novel analogs with enhanced biological activity and optimized pharmacokinetic properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govrjeid.com By developing QSAR models for a library of 2-arylnicotinamides, researchers could predict the activity of new, unsynthesized derivatives of this compound, thereby prioritizing the most promising candidates for synthesis. nih.gov

Predictive Bioactivity and ADMET Profiling: Machine learning algorithms can be trained on large datasets of known drugs and their properties to predict the bioactivity and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles of new compounds. biorxiv.orggithub.comfrontiersin.orgnih.govresearchgate.net Applying such models to virtual libraries of this compound analogs would enable early-stage identification of candidates with favorable drug-like properties. frontiersin.org

| AI/ML Application | Objective | Potential Impact on this compound Research |

| QSAR Modeling | Predict the biological activity of novel analogs based on their chemical structure. | Guide the rational design of more potent and selective derivatives. |

| Generative Models | Design novel molecular structures with desired properties from scratch. | Propose entirely new 2-arylnicotinamide scaffolds with potentially improved efficacy. |

| Predictive ADMET Profiling | Forecast the pharmacokinetic and toxicity properties of virtual compounds. | Reduce late-stage attrition of drug candidates by identifying potential liabilities early on. |

Identification of Undiscovered Biological Targets via Proteomics and Chemogenomics

A critical step in understanding the therapeutic potential of any compound is the identification of its biological targets. While the primary targets of this compound may be unknown, modern "omics" technologies provide powerful tools for their deconvolution.

Proteomics-Based Target Deconvolution: Techniques such as affinity chromatography coupled with mass spectrometry can identify proteins that directly bind to a small molecule. technologynetworks.comnuvisan.com Immobilizing this compound on a solid support and incubating it with cell lysates could lead to the isolation and identification of its interacting proteins. technologynetworks.com

Chemogenomic Library Screening: A chemogenomic library is a collection of well-annotated small molecules with known biological targets. nih.govnih.govchemdiv.com Screening such a library in a phenotypic assay alongside this compound can provide clues about its mechanism of action. nih.govnih.gov If this compound produces a similar phenotypic "fingerprint" to a known compound, it is likely to share a common target or pathway. nih.gov CRISPR-based screening platforms can also be employed for target identification. nih.gov

| Approach | Methodology | Expected Outcome for this compound |

| Proteomics | Affinity chromatography-mass spectrometry, thermal proteome profiling. | Direct identification of proteins that bind to this compound. |

| Chemogenomics | Phenotypic screening of a library of compounds with known targets. | Hypothesis generation for the biological targets and pathways modulated by this compound. |

| Target Deconvolution | CRISPR-based genetic screens, biochemical suppression assays. | Validation of putative targets and elucidation of the compound's mechanism of action. technologynetworks.comnuvisan.comnih.govnih.gov |

Advanced Theoretical Modeling of Complex Biological Interactions

Computational chemistry provides an atomic-level view of how a small molecule interacts with its biological target, offering insights that are often inaccessible through experimental methods alone.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. nih.govresearchgate.netnih.govresearchgate.netmdpi.com Once a potential target for this compound is identified, molecular docking can be used to model its binding mode and identify key interacting amino acid residues. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic picture of the ligand-receptor complex over time, allowing for the assessment of binding stability and the exploration of conformational changes. nih.gov

Quantum Mechanics/Molecular Mechanics (QM/MM): For a highly accurate description of the electronic interactions at the heart of the binding site, hybrid QM/MM methods can be employed. nih.govmdpi.comresearchgate.netkit.edu These methods treat the ligand and the immediate active site with quantum mechanics, while the rest of the protein is described using classical molecular mechanics, providing a balance between accuracy and computational cost. nih.govmdpi.com

| Modeling Technique | Information Gained | Application to this compound |

| Molecular Docking | Binding pose, key interactions (e.g., hydrogen bonds, hydrophobic contacts). | Initial assessment of binding to putative targets, guiding analog design. |

| Molecular Dynamics | Binding stability, conformational changes, calculation of binding free energies. | Validation of docking poses, understanding the dynamic nature of the interaction. |

| QM/MM | Detailed electronic interactions, reaction mechanisms. | Elucidation of the precise mechanism of action at the atomic level. |

Exploration of New Application Domains Beyond Current Scope

The structural features of this compound suggest a range of potential biological activities that warrant investigation. The broader class of nicotinamide derivatives has been explored for a multitude of therapeutic applications, providing a roadmap for future research on this specific compound.

Drug Repurposing: A systematic evaluation of this compound against a diverse panel of biological targets could reveal unexpected activities. nih.govnih.govarocjournal.comyoutube.com Given that nicotinamide derivatives have shown promise as anticancer and immunomodulatory agents, these are logical starting points for investigation. nih.govmdpi.com For instance, some nicotinamide-based compounds have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis. nih.govmdpi.com

New Therapeutic Areas: Beyond cancer and inflammation, nicotinamides have been implicated in a wide array of biological processes. Future research could explore the potential of this compound in areas such as neurodegenerative diseases, metabolic disorders, and infectious diseases. High-throughput screening against relevant biological targets in these disease areas could uncover novel therapeutic opportunities.

| Potential Application Domain | Rationale Based on Nicotinamide Derivatives | Initial Research Steps |

| Oncology | Some nicotinamide analogs act as VEGFR-2 inhibitors. nih.govmdpi.com | In vitro screening against a panel of cancer cell lines, testing for anti-angiogenic activity. |

| Immunomodulation | Nicotinamide derivatives have been shown to modulate the production of inflammatory cytokines. nih.gov | Measurement of cytokine levels (e.g., TNF-α, IL-6) in immune cells treated with the compound. |

| Neurodegenerative Diseases | Nicotinamide is a precursor to NAD+, which is crucial for neuronal health. | Evaluation in cellular models of neurodegeneration, assessment of neuroprotective effects. |

| Infectious Diseases | Some nicotinamide derivatives exhibit antimicrobial properties. | Screening against a panel of pathogenic bacteria and fungi. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(m-Tolyl)nicotinamide, and which analytical techniques are critical for confirming its purity and structural integrity?

- Methodological Answer :

- Synthetic Routes : Optimize coupling reactions between m-tolylboronic acid and nicotinamide derivatives using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura). Reflux conditions (e.g., 80–100°C) in anhydrous solvents (e.g., DMF or THF) with nitrogen protection are recommended to minimize side reactions.

- Characterization : Use HPLC (≥98% purity threshold) with UV detection at 254 nm for purity assessment. Structural confirmation requires - and -NMR to verify aromatic proton environments and carbonyl functionality. Mass spectrometry (ESI-MS or HRMS) should confirm the molecular ion peak (expected m/z: ~239.1 for C₁₃H₁₂N₂O) .

- Critical Notes : Include solvent trace analysis (e.g., residual DMF via GC-MS) to meet pharmacological safety thresholds .

Q. How should researchers design experiments to assess the stability of this compound under various physiological conditions?

- Methodological Answer :

- Experimental Design :

- Buffer Systems : Test stability in PBS (pH 7.4), simulated gastric fluid (pH 1.2), and intestinal fluid (pH 6.8) at 37°C. Sample aliquots at 0, 6, 12, 24, and 48 hours.

- Degradation Monitoring : Use reverse-phase HPLC with a C18 column and gradient elution (water:acetonitrile with 0.1% TFA) to quantify parent compound degradation. Track byproducts via LC-MS .

- Data Interpretation : Calculate half-life () using first-order kinetics. Compare degradation profiles to nicotinamide analogs to identify structural vulnerabilities (e.g., hydrolytic cleavage of the amide bond) .

Advanced Research Questions

Q. What methodological approaches are suitable for investigating the epigenetic modulation potential of this compound, particularly in relation to NAD+-dependent pathways?

- Methodological Answer :

- Mechanistic Studies :

- Sirtuin Activity Assays : Use fluorogenic substrates (e.g., SiRTainty™ assays) to measure sirtuin 1/3 activation. Compare NAD+ consumption rates between this compound and unmodified nicotinamide .

- DNA Methylation Profiling : Perform bisulfite sequencing or MethylationEPIC arrays on treated cell lines (e.g., HEK293) to identify differentially methylated regions (DMRs) near NAD+-regulated genes (e.g., SIRT1, PARP1) .

- Data Integration : Combine transcriptomic (RNA-seq) and metabolomic (LC-MS) data to map NAD+ flux changes. Use empirical Bayesian gene set enrichment (ebGSEA) to prioritize pathways .

Q. How can researchers resolve contradictory findings in the literature regarding the biological activity of this compound across different cell models?

- Methodological Answer :

- Controlled Replication : Adopt standardized protocols from primary literature (e.g., cell culture conditions, compound concentrations, exposure times) to minimize variability. Document deviations in supplementary materials .

- Meta-Analysis Framework :

- Data Harmonization : Extract IC₅₀ values, Hill coefficients, and assay conditions from published studies. Adjust for batch effects using ComBat or similar tools.

- Multivariate Regression : Model activity differences using variables like cell type (e.g., cancer vs. primary), passage number, and NAD+ baseline levels .

- Validation : Use orthogonal assays (e.g., thermal shift assays for target engagement) to confirm on-target effects in discordant models .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.